molecular formula C13H7BrClN3O2S B2444978 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 905677-18-1

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2444978
CAS No.: 905677-18-1
M. Wt: 384.63
InChI Key: RSMJWCFCDDUBBY-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide is a heterocyclic compound that features a unique combination of bromophenyl, oxadiazole, and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClN3O2S/c14-8-3-1-7(2-4-8)12-17-18-13(20-12)16-11(19)9-5-6-10(15)21-9/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMJWCFCDDUBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-Amine

The 1,3,4-oxadiazole ring is typically constructed via cyclization of acylhydrazides or through oxidative cyclization of diacylhydrazides. For the 4-bromophenyl-substituted derivative, the following pathway is employed:

Step 1: Formation of 4-Bromobenzohydrazide
4-Bromobenzoic acid is treated with thionyl chloride to generate 4-bromobenzoyl chloride, which is subsequently reacted with hydrazine hydrate in anhydrous ethanol:
$$
\text{4-Bromobenzoic acid} \xrightarrow{\text{SOCl}2} \text{4-Bromobenzoyl chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{4-Bromobenzohydrazide}
$$
Reaction conditions:

  • Thionyl chloride reflux (70°C, 4 h)
  • Hydrazine hydrate in ethanol (0°C to room temperature, 12 h)

Step 2: Cyclization to 5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-Amine
The hydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent:
$$
\text{4-Bromobenzohydrazide} \xrightarrow{\text{POCl}_3, \Delta} \text{5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine}
$$
Key parameters:

  • POCl₃ (3 equiv), reflux (110°C, 6 h)
  • Yield: 68–72% (isolated via silica gel chromatography)

Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride

The chlorothiophene component is derived from 5-chlorothiophene-2-carboxylic acid, synthesized via a one-pot chlorination-oxidation protocol:

Step 1: Chlorination of 2-Thiophenecarboxaldehyde
Chlorine gas is introduced into 2-thiophenecarboxaldehyde in dichloromethane at controlled temperatures:
$$
\text{2-Thiophenecarboxaldehyde} \xrightarrow{\text{Cl}_2, \text{DCM}} \text{5-Chloro-2-thiophenecarboxaldehyde}
$$
Conditions:

  • Cl₂ molar ratio 1.05:1 relative to aldehyde
  • Temperature: –5°C to 25°C, 2–3 h

Step 2: Oxidation to 5-Chlorothiophene-2-Carboxylic Acid
The aldehyde intermediate is oxidized using sodium hydroxide and additional chlorine gas:
$$
\text{5-Chloro-2-thiophenecarboxaldehyde} \xrightarrow{\text{NaOH, Cl}_2} \text{5-Chlorothiophene-2-carboxylic acid}
$$
Reaction details:

  • NaOH (20% w/v), 15–30°C
  • Chlorine introduced post-alkaline oxidation
  • Final pH adjustment to 1–2 with HCl yields crystalline product (purity >95% via HPLC)

Step 3: Conversion to Acyl Chloride
The carboxylic acid is treated with thionyl chloride under reflux:
$$
\text{5-Chlorothiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{5-Chlorothiophene-2-carbonyl chloride}
$$
Conditions:

  • Excess SOCl₂ (5 equiv), toluene, 80°C, 3 h
  • Yield: 89–93%

Amide Coupling and Final Product Isolation

The two intermediates are coupled via nucleophilic acyl substitution:

Step: Formation of N-[5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl]-5-Chlorothiophene-2-Carboxamide
5-Chlorothiophene-2-carbonyl chloride is reacted with 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine in the presence of triethylamine:
$$
\text{5-Chlorothiophene-2-carbonyl chloride} + \text{5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Optimized conditions:

  • Solvent: Dry THF or DCM
  • Temperature: 0°C to room temperature, 12 h
  • Workup: Aqueous NaHCO₃ wash, column chromatography (hexane/EtOAc)
  • Yield: 65–70%
  • Characterization: $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 8.21 (d, J = 4.0 Hz, 2H, Ar-H), 7.78 (d, J = 4.0 Hz, 2H, Ar-H), 7.45 (s, 1H, Thiophene-H), 3.12 (s, 1H, NH)

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for oxadiazole formation. Using POCl₃ under microwave conditions (150°C, 30 min) improves yields to 78–82% while minimizing side products.

Enzymatic Catalysis in Amide Bond Formation

Lipase-catalyzed amidation in non-aqueous media offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) facilitates coupling at 45°C in tert-butanol, yielding 60–63% product.

Critical Parameter Optimization

Temperature Control in Chlorothiophene Synthesis

Scalability and Industrial Considerations

The one-pot chlorination-oxidation method for 5-chlorothiophene-2-carboxylic acid demonstrates scalability up to 10 kg batches with consistent purity (>98%). Continuous flow reactors improve safety in handling chlorine gas and SOCl₂, reducing processing times by 40% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl and chlorothiophene groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3) with appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing oxadiazole moieties exhibit promising anticancer activity. The specific compound N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide has been studied for its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of oxadiazoles can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The oxadiazole ring is known for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against a range of bacterial strains. The presence of the bromophenyl group enhances its lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazones or amidoximes with various reagents such as phosphorus oxychloride.
  • Chlorination : The introduction of the chlorothiophene moiety can be accomplished via electrophilic aromatic substitution or other halogenation methods.
  • Amidation : Finally, the carboxylic acid group can be converted into an amide using coupling agents like EDC or DCC.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation compared to standard chemotherapeutics.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

Case Study: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of derivatives similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that compounds with brominated phenyl groups exhibited enhanced activity due to their ability to disrupt bacterial cell membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of an oxadiazole ring.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazole ring and is studied for its neurotoxic potential.

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide is unique due to its combination of oxadiazole and thiophene rings, which impart distinct electronic and steric properties, making it a versatile compound for various applications.

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H8BrClN3O2S\text{C}_{12}\text{H}_{8}\text{Br}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

Key properties include:

  • Molecular Weight : 327.63 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and DMF, but poorly soluble in water.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-bromophenyl)-1,3,4-oxadiazole with 5-chlorothiophene-2-carboxylic acid in the presence of coupling agents such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of various oxadiazole derivatives, including those similar to this compound. The results indicate that these compounds exhibit promising activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
d1Staphylococcus aureus15 µg/mL
d2Escherichia coli20 µg/mL
d3Pseudomonas aeruginosa25 µg/mL

These findings suggest that the oxadiazole moiety contributes significantly to the antimicrobial properties by interfering with bacterial lipid biosynthesis pathways .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using human breast adenocarcinoma cell lines (MCF7) demonstrated significant cytotoxic effects. The Sulforhodamine B (SRB) assay revealed that compounds with similar structures exhibited IC50 values in the low micromolar range:

CompoundCell LineIC50 (µM)
d6MCF78.5
d7MCF710.2

Molecular docking studies further indicated that these compounds bind effectively to estrogen receptors, which may explain their anticancer activity .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through interaction with specific receptors.
  • Blocking Signal Transduction : It could interfere with signaling pathways essential for cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study assessing a series of oxadiazole derivatives, this compound was found to be one of the most effective against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Screening

Another study focused on the anticancer properties of this compound against various cancer cell lines. Results indicated that it significantly reduced cell viability in MCF7 cells compared to control groups. The study concluded that further development could lead to novel therapeutic agents for breast cancer treatment .

Q & A

Q. What are the optimal synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Cyclocondensation : Reacting 4-bromobenzohydrazide with carbon disulfide under reflux to form the 1,3,4-oxadiazole ring.

Coupling : Introducing the 5-chlorothiophene-2-carboxamide moiety via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C.
Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during coupling reduce side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and thiophene carbons (δ 125–140 ppm).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N stretch (~1605 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 424.98 (calculated for C₁₃H₈BrClN₃O₂S).
    Cross-referencing these data ensures structural accuracy .

Advanced Research Questions

Q. How does the substitution pattern (e.g., bromophenyl vs. chlorophenyl) influence the biological activity of 1,3,4-oxadiazole derivatives?

  • Methodological Answer :
  • Comparative SAR Studies : Replace the 4-bromophenyl group with 4-chlorophenyl (as in ’s analog) and evaluate antimicrobial activity via MIC assays.
  • Electron-Withdrawing Effects : Bromine’s higher electronegativity enhances electrophilicity, potentially increasing interactions with bacterial enzymes (e.g., dihydrofolate reductase).
  • Data Analysis : Use molecular docking (AutoDock Vina) to compare binding affinities of bromo- and chloro-substituted analogs to target proteins .

Q. What strategies can resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize Assays : Re-evaluate activity under controlled conditions (e.g., fixed inoculum size in antimicrobial tests).
  • Control Variables : Test compound stability in DMSO (common solvent) via HPLC to rule out degradation.
  • Meta-Analysis : Compare data from studies using identical cell lines (e.g., HeLa for cytotoxicity) and adjust for methodological differences (e.g., incubation time).
    Contradictions often arise from solvent effects or assay protocols .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 to calculate Fukui indices, identifying electrophilic sites (e.g., C-2 of oxadiazole).
  • Solvent Modeling : Simulate reaction pathways in DMF using the SMD solvation model to predict regioselectivity.
  • Validation : Compare computational results with experimental LC-MS data from reactions with amines (e.g., benzylamine) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound?

  • Methodological Answer :
  • Cell Line Variability : Test cytotoxicity across multiple lines (e.g., MCF-7 vs. HepG2) due to differences in efflux pump expression.
  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic effects.
  • Mitochondrial Targeting : Measure ΔΨm collapse (JC-1 dye) to confirm mechanism consistency.
    Discrepancies may reflect cell-specific uptake or metabolic activation .

Structural and Mechanistic Insights

Q. What is the role of the thiophene-2-carboxamide moiety in enhancing bioavailability?

  • Methodological Answer :
  • LogP Measurements : Determine partition coefficients (shake-flask method) to assess lipophilicity.
  • Permeability Assays : Use Caco-2 monolayers to evaluate intestinal absorption.
  • Hydrogen Bonding : The carboxamide group increases solubility via H-bonding with water, balancing the lipophilic bromophenyl group .

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